1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl-
CAS No.: 78105-68-7
Cat. No.: VC8000444
Molecular Formula: C15H13BrO2
Molecular Weight: 305.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78105-68-7 |
|---|---|
| Molecular Formula | C15H13BrO2 |
| Molecular Weight | 305.17 g/mol |
| IUPAC Name | 2-(2-bromophenyl)-2-phenyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)15(17-10-11-18-15)12-6-2-1-3-7-12/h1-9H,10-11H2 |
| Standard InChI Key | IHOVSUHAGKSMHY-UHFFFAOYSA-N |
| SMILES | C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Br |
| Canonical SMILES | C1COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3Br |
Introduction
Chemical Identification and Structural Fundamentals
Molecular Composition and Registry Data
1,3-Dioxolane, 2-(2-bromophenyl)-2-phenyl- is identified by the CAS registry number 78105-68-7 and molecular formula . Its molecular weight of 305.167 g/mol and exact mass of 304.010 atomic mass units (AMU) reflect the incorporation of a bromine atom and two aromatic rings within the dioxolane framework . The compound’s Polar Surface Area (PSA) of 18.46 Ų and LogP value of 3.697 indicate moderate hydrophilicity and significant lipophilicity, respectively, which influence its solubility and reactivity .
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 78105-68-7 | |
| Molecular Formula | ||
| Molecular Weight | 305.167 g/mol | |
| Exact Mass | 304.010 AMU | |
| LogP | 3.697 |
Structural Configuration and Bonding
The compound features a 1,3-dioxolane ring—a five-membered cyclic ether with oxygen atoms at positions 1 and 3. The 2-position of the ring is substituted with both a 2-bromophenyl group and a phenyl group, creating a sterically crowded environment. This substitution pattern introduces axial chirality, though specific enantiomeric data remain unreported in open literature. X-ray crystallography of analogous dioxolanes, such as 2-phenyl-1,3-dioxolane, reveals a puckered ring conformation with C-O bond lengths averaging 1.43 Å and bond angles of 108° at the oxygen centers .
Synthesis and Manufacturing Methodologies
Synthetic Routes and Optimization
While direct synthetic protocols for 1,3-dioxolane, 2-(2-bromophenyl)-2-phenyl- are sparsely documented, analogous dioxolanes are typically synthesized via acid-catalyzed cyclization of diols with ketones or aldehydes. For example, the preparation of 2-(4-chlorophenyl)-1,3-dioxolane derivatives employs methanesulfonic acid as a catalyst, achieving yields up to 64.8% through optimized reaction conditions . Applied to the target compound, this method would involve:
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Condensation of 2-bromobenzaldehyde with ethylene glycol under acidic conditions.
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Subsequent Friedel-Crafts alkylation with benzene derivatives to introduce the phenyl group.
Critical parameters include temperature control (typically 60–80°C), solvent selection (e.g., dichloromethane or ethyl acetate), and catalyst loading (0.1–0.3 equiv) .
Purification and Isolation Techniques
Post-synthetic purification often involves sequential solvent extractions and crystallizations. Ethanol and diisopropylether (DIPE) are effective for recrystallizing brominated dioxolanes, as demonstrated in the isolation of (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol methanesulfonate . Chromatographic methods, though less commonly reported, could resolve enantiomers if present.
Physicochemical and Stability Profiles
Thermal and Solubility Characteristics
The compound’s density of approximately 1.535 g/cm³ at 25°C suggests a compact molecular packing arrangement, consistent with bromine’s high atomic mass. Limited water solubility (<1 mg/mL) and preferential solubility in organic solvents (e.g., THF, DCM) align with its LogP value, indicating utility in non-aqueous reaction systems . Thermal stability data are absent, but related dioxolanes decompose above 200°C, emitting toxic fumes of hydrogen bromide upon combustion .
Spectroscopic Signatures
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NMR: The NMR spectrum would exhibit distinct signals for the dioxolane ring protons (δ 3.8–4.5 ppm), aromatic protons (δ 6.8–7.6 ppm), and bromine-induced deshielding effects.
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IR: Stretching vibrations at 1,250 cm⁻¹ (C-O-C) and 560 cm⁻¹ (C-Br) confirm the functional groups .
Comparative Analysis with Structural Analogs
Brominated Dioxolane Derivatives
Replacing the 2-bromophenyl group with alternative substituents markedly alters properties:
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2-(3-Bromophenyl)-1,3-dioxolane (CAS 17789-14-9): Higher LogP (4.12) due to reduced polarity, enhancing membrane permeability .
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2-(2-Bromoethyl)-2-phenyl-1,3-dioxolane (CAS 58521-76-9): The ethyl spacer increases conformational flexibility, lowering melting points .
Table 2: Structural and Property Comparisons
| Compound | CAS Number | Molecular Formula | LogP | Key Feature |
|---|---|---|---|---|
| 2-(2-Bromophenyl)-2-phenyl- | 78105-68-7 | 3.70 | Steric hindrance | |
| 2-(3-Bromophenyl)-1,3-dioxolane | 17789-14-9 | 4.12 | Enhanced lipophilicity | |
| 2-Phenyl-1,3-dioxolane | 936-51-6 | 1.89 | Baseline hydrophilicity |
Pharmacological and Industrial Applications
Drug Discovery and Bioactivity
Though direct biological data are lacking, dioxolane derivatives exhibit antimicrobial and anti-inflammatory properties. The bromophenyl group may enhance binding to tyrosine kinase receptors, as seen in kinase inhibitor scaffolds . Further studies should evaluate cytotoxicity and metabolic stability.
Materials Science and Polymer Chemistry
The rigid dioxolane core and bromine’s flame-retardant properties suggest applications in high-performance polymers. Copolymerization with styrene derivatives could yield thermally stable resins for electronics encapsulation .
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